

# Quantitative Analysis of Glycerol-13C3,d8 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Glycerol-13C3,d8	
Cat. No.:	B12059934	Get Quote

**Application Note** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Glycerol is a central molecule in energy metabolism, serving as a backbone for triglycerides and phospholipids, and as a substrate for gluconeogenesis. The quantification of glycerol in biological matrices is crucial for studying metabolic diseases such as diabetes and obesity, as well as in the context of sports anti-doping, where it is classified as a masking agent. Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous analytes by mass spectrometry. **Glycerol-13C3,d8** is a stable isotope-labeled analog of glycerol that serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio.

This application note provides a detailed protocol for the quantitative analysis of glycerol in human plasma using a simple and rapid protein precipitation extraction followed by LC-MS/MS analysis with **Glycerol-13C3,d8** as an internal standard.

## **Experimental Protocols Materials and Reagents**

Glycerol (Sigma-Aldrich)



- **Glycerol-13C3,d8** (Sigma-Aldrich)
- Acetonitrile (HPLC grade, Fisher Scientific)
- Methanol (HPLC grade, Fisher Scientific)
- Water (LC-MS grade, Fisher Scientific)
- Ammonium Acetate (Sigma-Aldrich)
- Human Plasma (BioIVT)

## **Sample Preparation**

A simple protein precipitation method is employed for the extraction of glycerol from human plasma.

- Working Internal Standard Solution: Prepare a working solution of **Glycerol-13C3,d8** in acetonitrile at a concentration of  $1 \mu g/mL$ .
- Sample Spiking: To 50  $\mu$ L of human plasma in a 1.5 mL microcentrifuge tube, add 10  $\mu$ L of the working internal standard solution.
- Protein Precipitation: Add 200  $\mu$ L of cold acetonitrile (containing the internal standard) to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
- Injection: Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

## **Liquid Chromatography**

- · LC System: Shimadzu Nexera X2 or equivalent
- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: Water with 10 mM Ammonium Acetate
- Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate
- Gradient:
  - 0.0-1.0 min: 95% B
  - 1.0-3.0 min: Ramp to 50% B
  - 3.0-3.1 min: Ramp to 95% B
  - 3.1-5.0 min: Hold at 95% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 μL

### **Mass Spectrometry**

- MS System: Sciex Triple Quad 6500+ or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Spray Voltage: -4500 V



• Temperature: 500°C

• Curtain Gas: 35 psi

• Collision Gas: 9 psi

• Ion Source Gas 1: 50 psi

• Ion Source Gas 2: 55 psi

• MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Glycerol	151.1	59.0	-22
Glycerol-13C3,d8	162.1	62.0	-22

## **Data Presentation**

**Table 1: Method Validation Parameters** 

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
LLOQ	1 ng/mL
Accuracy at LLOQ	95.2%
Precision at LLOQ (%CV)	8.7%
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Recovery	> 90%





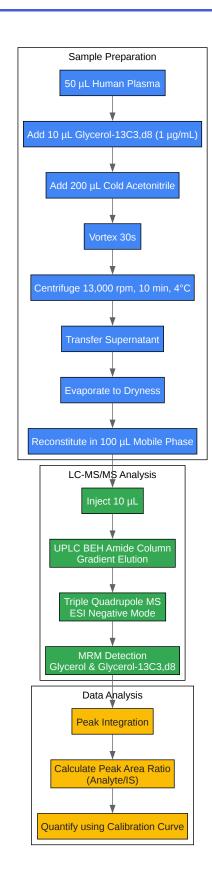
**Table 2: Quantitative Analysis of Glycerol in Human** 

**Plasma Samples** 

Sample ID	Glycerol Concentration (ng/mL)	%CV (n=3)
Control 1	45.8	4.2
Control 2	52.1	3.8
Test 1	120.5	5.1
Test 2	250.2	3.5

## **Visualizations**

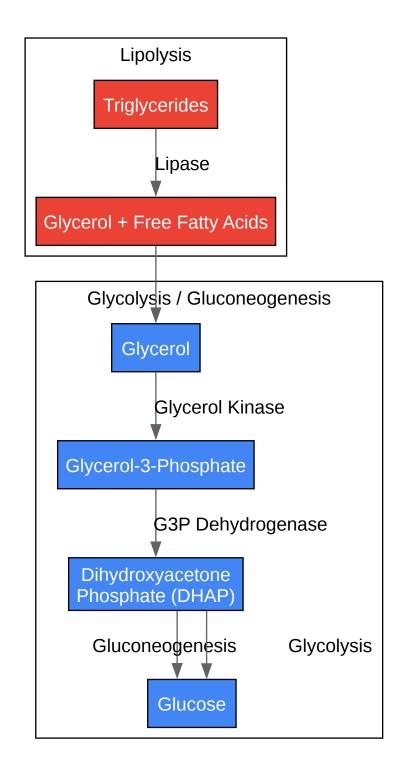




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Caption: Experimental workflow for the LC-MS/MS analysis of glycerol.





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Caption: Simplified glycerol metabolism pathway.

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